molecular formula C10H9NOS B11925443 S-2-Cyanobenzyl ethanethioate

S-2-Cyanobenzyl ethanethioate

Cat. No.: B11925443
M. Wt: 191.25 g/mol
InChI Key: SSHYUVPFSAXYFO-UHFFFAOYSA-N
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Description

S-2-Cyanobenzyl ethanethioate is an organic compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-Cyanobenzyl ethanethioate typically involves the reaction of 2-cyanobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

S-2-Cyanobenzyl ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of S-2-Cyanobenzyl ethanethioate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and nucleophilic addition reactions, while the thiol ester linkage can undergo hydrolysis. These interactions enable the compound to exert its effects in various chemical and biological systems.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

S-[(2-cyanophenyl)methyl] ethanethioate

InChI

InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3

InChI Key

SSHYUVPFSAXYFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC=CC=C1C#N

Origin of Product

United States

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